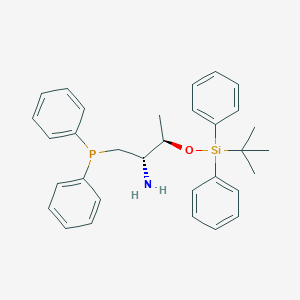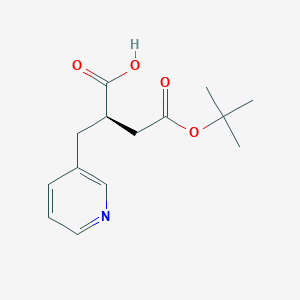
(R)-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is a synthetic organic compound with a complex structure that includes a tert-butoxy group, a pyridin-3-ylmethyl group, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the carboxylic acid group, followed by the introduction of the pyridin-3-ylmethyl group through a nucleophilic substitution reaction. The tert-butoxy group is then introduced via a tert-butylation reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group allows it to bind to certain enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-4-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(quinolin-3-ylmethyl)butanoic acid: Similar structure but with a quinolinyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)8-11(13(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
Clé InChI |
VRXRFPDPGBZNDO-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](CC1=CN=CC=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC1=CN=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
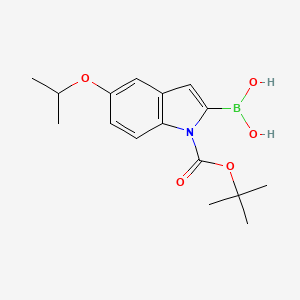
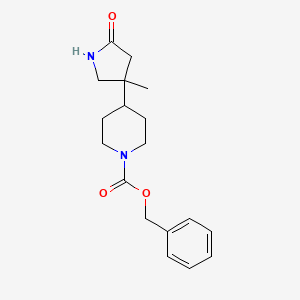

![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
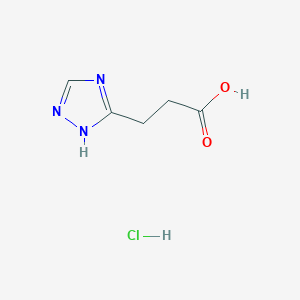
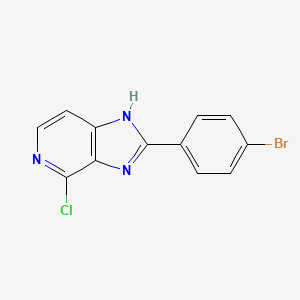

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
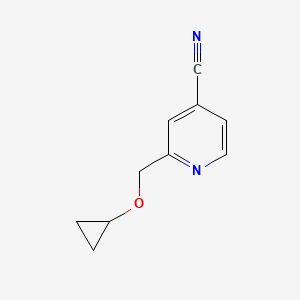
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

